molecular formula C9H7F4NO4S B8329522 2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid

2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid

Cat. No. B8329522
M. Wt: 301.22 g/mol
InChI Key: OBZYOULNWGJJOT-UHFFFAOYSA-N
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Patent
US05210290

Procedure details

12.79 g (40.57 mmol) of 2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid methyl ester is dissolved in 110 ml of dioxane and combined with 59 ml (118 mmol) of 2N sodium hydroxide solution. The mixture heated up slightly, and the starting material had disappeared after 15 minutes. The mixture is concentrated to dryness under vacuum, the residue is combined with 2N hydrochloric acid, and the thus-precipitated acid is taken up in ethyl acetate. The organic solution is washed with water, dried over sodium sulfate, and concentrated to dryness under vacuum. The residue is crystallized from ethyl acetate/hexane. The title compound melts at 138°-140° C.
Name
2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid methyl ester
Quantity
12.79 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[CH2:4][S:5](=[O:19])(=[O:18])[NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([C:14]([F:17])([F:16])[F:15])[CH:8]=1.[OH-].[Na+]>O1CCOCC1>[F:13][C:10]1[CH:11]=[CH:12][C:7]([NH:6][S:5]([CH2:4][C:3]([OH:20])=[O:2])(=[O:18])=[O:19])=[CH:8][C:9]=1[C:14]([F:17])([F:15])[F:16] |f:1.2|

Inputs

Step One
Name
2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid methyl ester
Quantity
12.79 g
Type
reactant
Smiles
COC(CS(NC1=CC(=C(C=C1)F)C(F)(F)F)(=O)=O)=O
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
59 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture heated up slightly
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under vacuum
WASH
Type
WASH
Details
The organic solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=C(C=C(C=C1)NS(=O)(=O)CC(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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